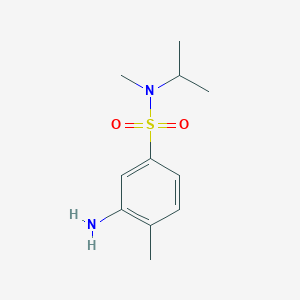
5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has been used in many scientific research applications. It has been studied for its biochemical and physiological effects and has been found to have many advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied in the context of its antitumor properties. Specifically, a structurally similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and demonstrated inhibitory effects on the proliferation of certain cancer cell lines, indicating potential antitumor activity (Hao et al., 2017).
Scaffold for Biologically Active Compounds
The chemical structure of 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , is notable for its suitability in preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This application is significant in the synthesis of compounds such as HSP90 inhibitors, demonstrating the versatility of this chemical structure in producing biologically active molecules (Ferrini et al., 2015).
Microwave-assisted Synthesis for Antimicrobial Activity
There has been research on hybrid molecules containing structures related to 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, demonstrating antimicrobial, antiurease, and antilipase activities. These findings underscore the relevance of this compound in creating molecules with potential therapeutic applications (Başoğlu et al., 2013).
Photophysical Properties and Application Prospects
The compound and its derivatives exhibit intriguing photophysical properties, such as bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, making them potential candidates for use in sensing applications. This versatility further emphasizes the compound's significance in various scientific fields, including materials science and biological research (Safronov et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds interact with their targets, causing changes that lead to their biological effects .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
5-amino-1-(3-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c10-5-2-1-3-6(4-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLACHNVWAXVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




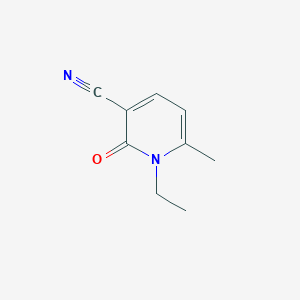

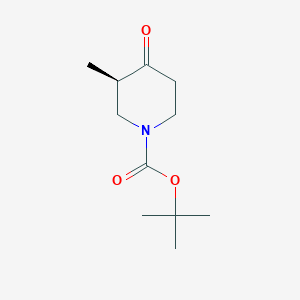
![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)
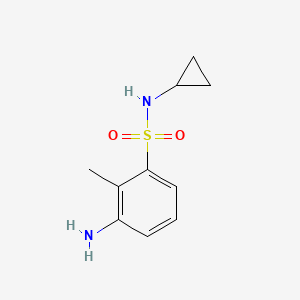
![4-[Ethyl(phenyl)amino]benzoic acid](/img/structure/B1517294.png)

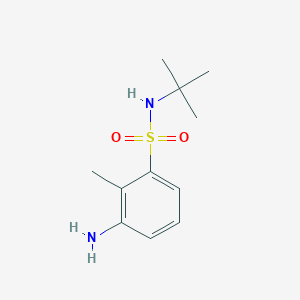
![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)
